molecular formula C8H10FN3S B3023293 N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide CAS No. 51707-40-5

N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide

Cat. No.: B3023293
CAS No.: 51707-40-5
M. Wt: 199.25 g/mol
InChI Key: RDKOCVCYGTUKLT-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H10FN3S and a molecular weight of 199.25 g/mol . This compound is known for its unique structure, which includes a fluorine atom and a methyl group attached to a phenyl ring, along with a hydrazinecarbothioamide moiety. It is used primarily in research and development settings.

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 3-fluoro-4-methylaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological activities.

Properties

IUPAC Name

1-amino-3-(3-fluoro-4-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3S/c1-5-2-3-6(4-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKOCVCYGTUKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405200
Record name ST4148487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51707-40-5
Record name NSC129256
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST4148487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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